BenchChemオンラインストアへようこそ!

Iloprost tromethamine

Prostanoid Receptor Pharmacology Binding Affinity Receptor Selectivity

Iloprost tromethamine is a second-generation synthetic analog of prostacyclin (PGI₂) that incorporates a tromethamine (tris(hydroxymethyl)aminomethane) salt moiety to enhance aqueous solubility and physicochemical stability. Iloprost tromethamine serves as the active pharmaceutical ingredient (API) for marketed products including Ventavis® (inhalation solution) and Aurlumyn® (intravenous formulation) for pulmonary arterial hypertension and severe frostbite.

Molecular Formula C26H43NO7
Molecular Weight 481.6 g/mol
CAS No. 697225-02-8
Cat. No. B15192049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloprost tromethamine
CAS697225-02-8
Molecular FormulaC26H43NO7
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C22H32O4.C4H11NO3/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24;5-4(1-6,2-7)3-8/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26);6-8H,1-3,5H2/b11-10+,16-8+;/t15?,17-,18+,19-,20+,21+;/m0./s1
InChIKeyKZSSWXACMCYLBM-RMWNCEGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iloprost Tromethamine (CAS 697225-02-8): Technical Baseline and Procurement Context for the Prostacyclin Analog


Iloprost tromethamine is a second-generation synthetic analog of prostacyclin (PGI₂) that incorporates a tromethamine (tris(hydroxymethyl)aminomethane) salt moiety to enhance aqueous solubility and physicochemical stability . Iloprost tromethamine serves as the active pharmaceutical ingredient (API) for marketed products including Ventavis® (inhalation solution) and Aurlumyn® (intravenous formulation) for pulmonary arterial hypertension and severe frostbite [1]. As a carbaprostacyclin derivative, the compound demonstrates approximately ten-fold greater potency than first-generation stable prostacyclin analogs such as carbaprostacyclin [2]. The tromethamine salt form distinguishes this specific entity (CAS 697225-02-8) from the free acid (CAS 78919-13-8), with direct implications for formulation development, analytical method validation, and regulatory compliance [3].

Why Iloprost Tromethamine Cannot Be Readily Substituted with Other Prostacyclin Analogs: Procurement and Scientific Rationale


Prostacyclin analogs constitute a therapeutically heterogeneous class with substantial divergence in receptor selectivity profiles, pharmacokinetic parameters, and clinical outcomes that preclude simple interchangeability at the procurement level [1]. Unlike epoprostenol (short half-life, requires continuous intravenous infusion) or treprostinil (mixed DP1/EP2/IP agonism with high antiproliferative activity), iloprost tromethamine exhibits a distinct combination of EP1 and IP receptor dual agonism with a Ki of 1.1 nM and 3.9 nM respectively, which differs fundamentally from the receptor engagement patterns of its in-class comparators [2]. Furthermore, the tromethamine salt confers specific solubility and stability characteristics that are not replicated in alternative salt forms or free acid preparations . Procurement decisions that treat prostacyclin analogs as interchangeable therapeutic equivalents risk formulation incompatibility, divergent clinical performance, and regulatory non-compliance in applications where specific receptor pharmacology dictates efficacy and safety [3].

Quantitative Differentiation Evidence for Iloprost Tromethamine Versus Prostacyclin Analog Comparators


Receptor Selectivity Divergence: Iloprost EP1/IP Dual Agonism vs. Treprostinil DP1/EP2/IP Triple Agonism

Iloprost exhibits a fundamentally different prostanoid receptor binding profile compared with treprostinil. Iloprost binds with high affinity to EP1 and IP receptors (Ki = 1.1 nM and 3.9 nM, respectively), whereas treprostinil binds with high affinity to DP1, EP2, and IP receptors (Ki = 4.4 nM, 3.6 nM, and 32 nM, respectively) [1]. In functional assays, iloprost elevates cAMP in IP-expressing cells with EC₅₀ = 0.37 nM and stimulates calcium influx in EP1-expressing cells with EC₅₀ = 0.3 nM. Treprostinil elevates cAMP in DP1, IP, and EP2 cells with EC₅₀ = 0.6 nM, 1.9 nM, and 6.2 nM, respectively [1]. The clinical implication is that EP1 receptor activation can provoke vasoconstriction, potentially offsetting IP-mediated vasodilation for iloprost, while treprostinil's DP1 and EP2 activation all contribute to vasodilation [1].

Prostanoid Receptor Pharmacology Binding Affinity Receptor Selectivity Functional Assays

Cost-Effectiveness and Economic Dominance: Inhaled Iloprost vs. Intravenous Epoprostenol and Subcutaneous Treprostinil in PAH Therapy

In a cost-effectiveness analysis using a Markov model simulating NYHA Class III PAH patients over a 3-year horizon, initiating therapy with inhaled iloprost incurred total costs of €132,840, compared with €359,869 for subcutaneous treprostinil and €429,775 for intravenous epoprostenol [1]. Efficacy outcomes were comparable: epoprostenol yielded 2.73 life-years gained (LYG) and 1.78 QALYs; iloprost yielded 2.69 LYG and 1.74 QALYs; treprostinil yielded 2.69 LYG and 1.73 QALYs [1]. Incremental cost-effectiveness ratios (ICER) of epoprostenol versus iloprost exceeded the €30,000/QALY threshold in the Spanish healthcare system [1]. In probabilistic sensitivity analysis, iloprost was the dominant strategy (less costly and at least as effective) compared with treprostinil in 45% of simulations and a cost-effective alternative in an additional 39% [1].

Pharmacoeconomics Cost-Effectiveness Analysis Markov Model Healthcare Procurement

Pharmacokinetic Differentiation: Iloprost Short Half-Life vs. Treprostinil Extended Duration

Iloprost exhibits a short elimination half-life of 7–9 minutes, with duration of pharmacodynamic effect of 30–60 minutes following inhalation [1]. This contrasts with treprostinil, a long-acting prostacyclin analog with a half-life of approximately 4 hours supporting continuous subcutaneous or intravenous infusion and oral administration [2]. Iloprost's rapid clearance necessitates frequent dosing (6–9 inhalations daily) but enables precise temporal control of drug exposure and rapid offset in the event of adverse reactions [1]. The short half-life is a direct consequence of hepatic β-oxidation of the carboxyl side chain, producing the inactive metabolite tetranor-iloprost [3].

Pharmacokinetics Half-Life Drug Delivery Formulation Development

Tromethamine Salt Form: Solubility and Formulation Advantages over Free Acid Iloprost

Iloprost tromethamine (CAS 697225-02-8) is specifically formulated as the tromethamine (tris(hydroxymethyl)aminomethane) salt to enhance aqueous solubility and stability relative to the free acid form (CAS 78919-13-8) . The presence of the tromethamine counterion improves the aqueous solubility of the active iloprost molecule, which has an estimated water solubility of approximately 0.00874 mg/mL and a LogP (octanol-water partition coefficient) ranging from 3.56 to 4.22, indicating moderate to high lipophilicity that would otherwise limit aqueous formulation . This salt selection enables the preparation of stable aqueous inhalation solutions (Ventavis 10 mcg/mL and 20 mcg/mL) and intravenous formulations [1]. The tromethamine salt form is distinct from alternative salt preparations and the free acid, and procurement of the correct salt form is essential for formulation reproducibility and regulatory compliance [2].

Salt Form Selection Aqueous Solubility Formulation Science Stability

Clinical Evidence Differentiation: Intravenous Iloprost vs. Epoprostenol Bloodstream Infection Risk Profile

In a multicenter retrospective study comparing intravenous iloprost and intravenous epoprostenol administration via Hickman catheter in pulmonary hypertension patients, iloprost was associated with a significantly higher incidence of bloodstream infection (BSI) [1]. The overall BSI rate for iloprost was 3.38 per 1000 treatment days compared with 0.09 per 1000 days for epoprostenol—a 37.6-fold difference [1]. Patients receiving iloprost had a hazard ratio of 12.5 (95% CI: 1.569–99.092) for developing BSI compared with those receiving epoprostenol [1]. Mortality from BSI was also significantly higher in the iloprost group (p = 0.04) [1]. This differential safety profile represents a limitation of intravenous iloprost relative to epoprostenol and informs clinical selection and risk management strategies.

Bloodstream Infection Catheter-Related Complications Clinical Safety Intravenous Prostacyclin

Second-Generation Potency Enhancement: Iloprost vs. First-Generation Carbaprostacyclin

Iloprost is classified as a second-generation structural analog of prostacyclin with approximately ten-fold greater potency than first-generation stable analogs such as carbaprostacyclin [1]. This potency enhancement arises from structural modifications including the carbobicyclic core with a methylene replacement of the endocyclic oxygen, and the (3S)-hydroxy-4-methyloct-1-en-6-yn-1-yl side chain substitution [2]. Iloprost binds with high affinity to both prostacyclin IP and EP1 receptors, exhibiting Ki values of 3.9 nM and 1.1 nM respectively [3]. The compound also inhibits ADP-, thrombin-, and collagen-induced platelet aggregation [1].

Analog Potency Structure-Activity Relationship Carbaprostacyclin Second-Generation Analog

Optimal Research and Industrial Application Scenarios for Iloprost Tromethamine Based on Quantitative Differentiation Evidence


Prostanoid Receptor Pharmacology Studies Requiring Selective EP1/IP Dual Agonism

Researchers investigating prostanoid receptor signaling pathways should select iloprost tromethamine when experimental objectives require potent EP1 and IP receptor co-activation (Ki = 1.1 nM and 3.9 nM respectively; EC₅₀ = 0.3 nM for EP1 calcium influx and 0.37 nM for IP cAMP elevation) without confounding DP1 or EP2 receptor engagement [1]. This receptor selectivity profile is distinct from treprostinil, which exhibits high-affinity DP1 and EP2 agonism in addition to weaker IP activity (IP Ki = 32 nM) [1]. Studies examining EP1-mediated vasoconstriction versus IP-mediated vasodilation balance, or investigations of receptor cross-talk in pulmonary vascular smooth muscle, are particularly well-suited to iloprost tromethamine as the probe compound of choice.

Healthcare Formulary and Procurement Decision-Making for Prostacyclin Therapy Initiation

For hospital formulary committees, pharmacy benefit managers, and healthcare procurement professionals evaluating prostacyclin analog acquisition, inhaled iloprost tromethamine demonstrates dominant cost-effectiveness relative to subcutaneous treprostinil in 45% of probabilistic simulations and represents a cost-effective alternative in an additional 39% of cases [2]. With 3-year total costs of €132,840 versus €359,869 (treprostinil) and €429,775 (epoprostenol), while maintaining comparable quality-adjusted life-year outcomes (1.74 QALYs vs 1.73 and 1.78 respectively), iloprost tromethamine offers the most economically efficient prostacyclin option for healthcare systems operating under constrained budgets [2].

Pharmaceutical Formulation Development Requiring Aqueous Solubility Enhancement

Formulation scientists developing aqueous-based drug products containing iloprost should specifically procure the tromethamine salt form (CAS 697225-02-8) rather than the free acid (CAS 78919-13-8) or alternative salt preparations . The tromethamine counterion confers enhanced aqueous solubility essential for stable inhalation solutions and intravenous formulations . This salt form selection is critical for achieving the 10 mcg/mL and 20 mcg/mL solution concentrations required for marketed inhalation products (Ventavis) and for ensuring batch-to-batch consistency in generic product development [3].

Acute Pulmonary Vasoreactivity Testing and Short-Duration Procedural Applications

Iloprost tromethamine's short elimination half-life (7–9 minutes) and pharmacodynamic duration of 30–60 minutes make it particularly suitable for applications requiring rapid onset and rapid offset of prostacyclin effects [4]. These include acute pulmonary vasoreactivity testing during right heart catheterization to assess vasodilator responsiveness in pulmonary hypertension, and peri-procedural vasodilation where prolonged prostacyclin exposure is undesirable [5]. In contrast, treprostinil's extended half-life (~4 hours) precludes its use in scenarios where rapid reversibility is clinically necessary [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iloprost tromethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.